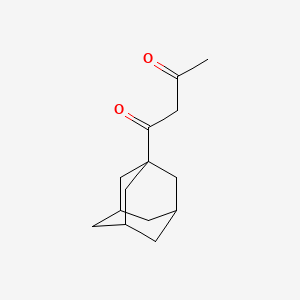
1-(Adamantan-1-yl)butane-1,3-dione
Vue d'ensemble
Description
1-(Adamantan-1-yl)butane-1,3-dione is an organic compound with the molecular formula C14H20O2. It is characterized by the presence of an adamantane moiety attached to a butane-1,3-dione structure. Adamantane is a highly stable, diamondoid hydrocarbon known for its rigidity and unique three-dimensional structure.
Mécanisme D'action
Target of Action
Adamantane derivatives have been known to interact with various biological targets, including viral proteins and cellular receptors .
Mode of Action
It’s worth noting that adamantane derivatives often exert their effects through interactions with their targets, leading to changes in the target’s function .
Biochemical Pathways
1-(1-Adamantyl)butane-1,3-dione is used as a chemical intermediate in the production of pyrazoles . It is synthesized by reacting 1-adamantylbutane with boron trifluoride etherate in the presence of catalytic amounts of hydrazine
Pharmacokinetics
The compound’s molecular weight (22031 g/mol) and predicted density (1126±006 g/cm3) suggest that it may have certain bioavailability characteristics .
Result of Action
Adamantane derivatives have been known to exhibit various biological effects, including antiviral activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(1-Adamantyl)butane-1,3-dione. For instance, the reaction for its synthesis can be carried out at room temperature or with heat treatment . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Adamantan-1-yl)butane-1,3-dione can be synthesized through several methods. One common approach involves the alkylation of adamantane derivatives. For instance, the reaction of 1-bromoadamantane with butane-1,3-dione in the presence of a base can yield the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Adamantan-1-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the dione to corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized adamantane derivatives.
Applications De Recherche Scientifique
1-(Adamantan-1-yl)butane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Comparaison Avec Des Composés Similaires
1-(Adamantan-1-yl)ethanone: Similar structure but with a shorter carbon chain.
1-(Adamantan-1-yl)propan-2-one: Another derivative with a different carbon chain length.
1-(Adamantan-1-yl)butan-2-one: A positional isomer with the dione functionality at a different position.
Uniqueness: 1-(Adamantan-1-yl)butane-1,3-dione is unique due to its specific combination of the adamantane moiety and the butane-1,3-dione structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
IUPAC Name |
1-(1-adamantyl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-9(15)2-13(16)14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIPGNOIXHPGGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


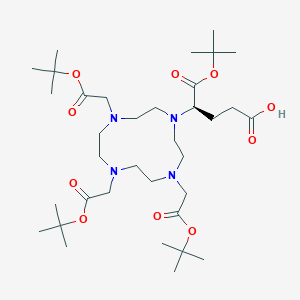
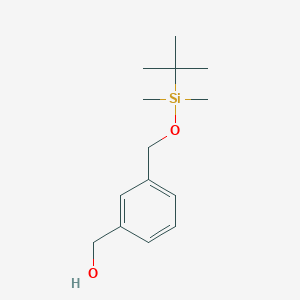


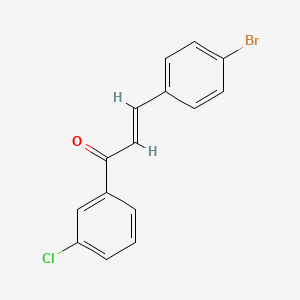
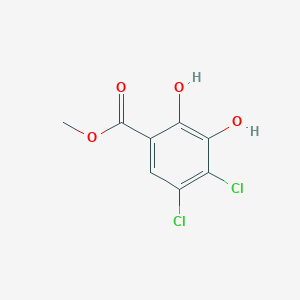

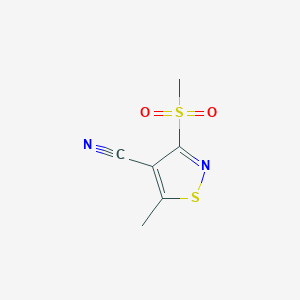

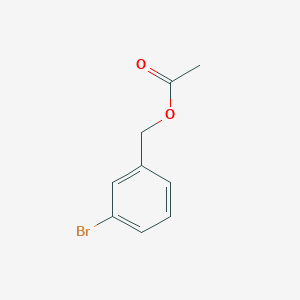
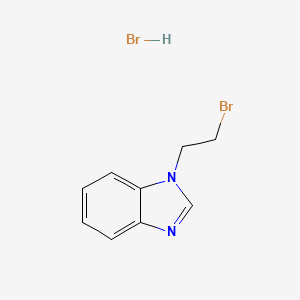
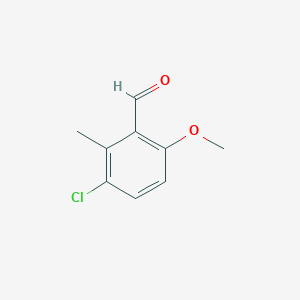
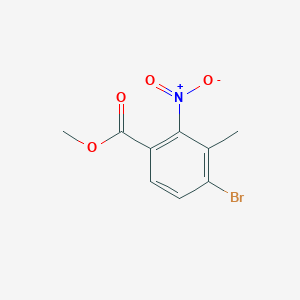
![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane;dichloromethane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene](/img/structure/B3156184.png)
